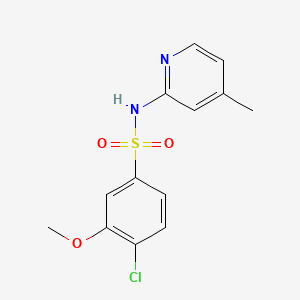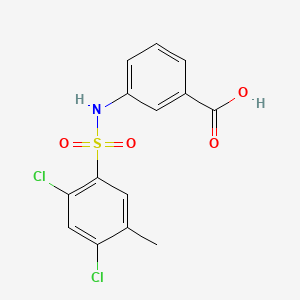
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-5-methylbenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of potentially hazardous chemicals and reaction conditions.
化学反应分析
Types of Reactions
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or the sulfonamide group.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or nitro compounds, while reduction could produce amines.
科学研究应用
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis, making it a potential antibacterial agent.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares similar structural features but differs in the position of the sulfonamide group.
2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the benzoic acid moiety, which affects its reactivity and applications.
Uniqueness
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-5-13(12(16)7-11(8)15)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZRKVIIMHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
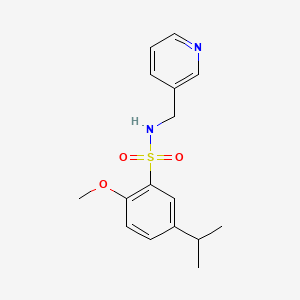
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-pyridylmethyl)amine](/img/structure/B604225.png)
amine](/img/structure/B604227.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B604229.png)
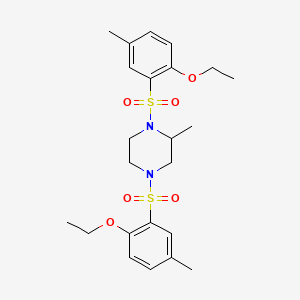
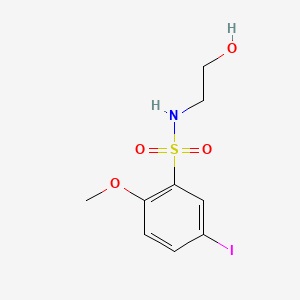
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604235.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604237.png)
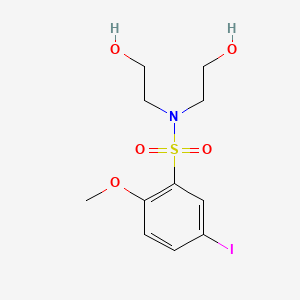
![2-ethoxy-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604241.png)
amine](/img/structure/B604242.png)

